REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[C:10]([CH3:12])=[CH2:11].[H][H]>CO.[Pd]>[CH:10]([C:4]1[CH:5]=[CH:6][C:7]([NH2:9])=[N:8][C:3]=1[O:2][CH3:1])([CH3:12])[CH3:11]
|
Name
|
|
Quantity
|
8.47 mmol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=N1)N)C(=C)C
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
123 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered over Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated onto silica gel
|
Type
|
CUSTOM
|
Details
|
chromatographed (10% to 40% ethyl acetate in hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=CC(=NC1OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 740 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |